molecular formula C20H24OSi B2386662 1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene] CAS No. 603045-12-1

1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene]

Cat. No.: B2386662
CAS No.: 603045-12-1
M. Wt: 308.496
InChI Key: XVWMRMBMFLQMJZ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene] is a complex organosilicon compound with the molecular formula C20H24OSi It is characterized by the presence of a silylene group bonded to two benzene rings, with additional substituents including a tert-butyl group and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene] typically involves the reaction of tert-butylchlorosilane with phenylmagnesium bromide, followed by the introduction of the propynyl group through a subsequent reaction with propargyl alcohol. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of silane derivatives.

    Substitution: The silylene group can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and nucleophiles such as halides. The reactions are typically conducted under controlled conditions, such as low temperatures for oxidation and reduction reactions, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include silanol, siloxane, and silane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene] has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential use in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, where its unique chemical properties may offer advantages over traditional organic compounds.

    Industry: It is used in the production of specialty chemicals, including advanced materials for electronics and coatings.

Mechanism of Action

The mechanism of action of 1,1’-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene] involves its interaction with molecular targets through its silylene group. The compound can form stable complexes with various metal ions, which can influence catalytic processes and chemical reactivity. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,3-bis(1,1-dimethylethyl): This compound has a similar structure but lacks the propynyl and silylene groups, resulting in different chemical properties and reactivity.

    Benzene, 1,4-bis(1,1-dimethylethyl): Similar to the 1,3-isomer, this compound also lacks the propynyl and silylene groups, leading to distinct differences in its applications and reactivity.

    Benzene, 1,1’-(1-methylethylidene)bis-:

Uniqueness

The uniqueness of 1,1’-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene] lies in its combination of a silylene group with tert-butyl and propynyl substituents, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and materials science.

Properties

IUPAC Name

tert-butyl-[(2S)-but-3-yn-2-yl]oxy-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24OSi/c1-6-17(2)21-22(20(3,4)5,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h1,7-17H,2-5H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWMRMBMFLQMJZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.